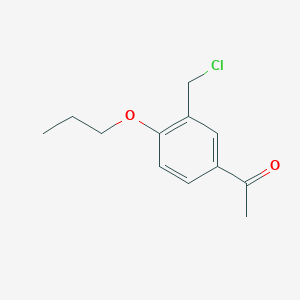
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloromethyl group, a propoxy group, and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane (DCM) or chloroform
Catalyst: Aluminum chloride (AlCl₃)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloromethyl-4-methoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
- 1-(3-Chloromethyl-4-butoxy-phenyl)-ethanone
Comparison
Compared to similar compounds, 1-(3-Chloromethyl-4-propoxy-phenyl)-ethanone may exhibit unique reactivity due to the presence of the propoxy group. This group can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Propiedades
Número CAS |
78927-74-9 |
|---|---|
Fórmula molecular |
C12H15ClO2 |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-4-propoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-3-6-15-12-5-4-10(9(2)14)7-11(12)8-13/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
HAOPKMODLNDAEV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


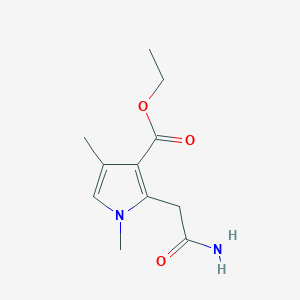

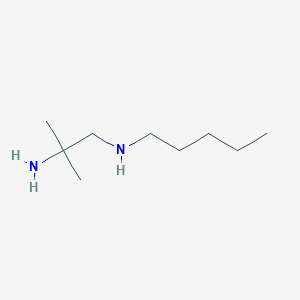
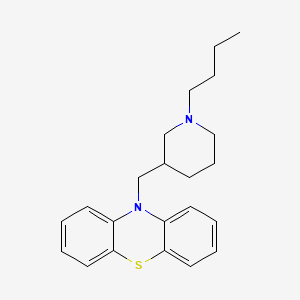
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)

![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
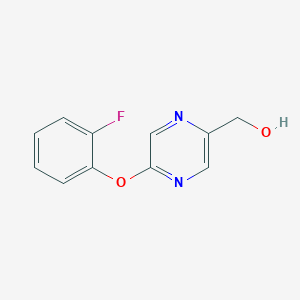
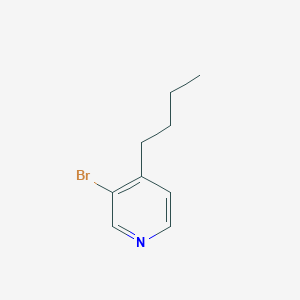
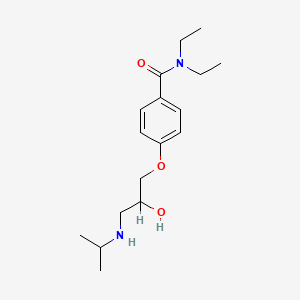
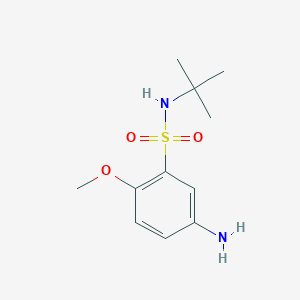
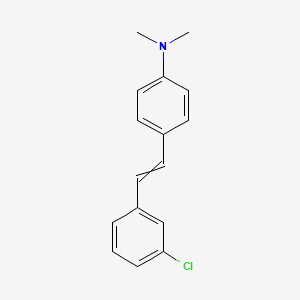
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

